molecular formula C11H11NO2S B7912110 Methyl 1,5,6,7-tetrahydrocyclopenta[4,5]thieno[3,2-b]pyrrole-2-carboxylate

Methyl 1,5,6,7-tetrahydrocyclopenta[4,5]thieno[3,2-b]pyrrole-2-carboxylate

Cat. No.: B7912110
M. Wt: 221.28 g/mol
InChI Key: PXMVAYSAFKUALX-UHFFFAOYSA-N
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Description

Methyl 1,5,6,7-tetrahydrocyclopenta[4,5]thieno[3,2-b]pyrrole-2-carboxylate is a complex heterocyclic compound. This compound is characterized by its unique structure, which includes a fused cyclopentane and thieno-pyrrole ring system. Such structures are often of interest in medicinal chemistry due to their potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 1,5,6,7-tetrahydrocyclopenta[4,5]thieno[3,2-b]pyrrole-2-carboxylate typically involves multi-step organic reactions. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. For instance, the Fischer indole synthesis can be adapted to create similar heterocyclic structures .

Industrial Production Methods

Industrial production of such compounds often involves optimizing the reaction conditions to maximize yield and purity. This can include the use of high-pressure reactors, specialized catalysts, and continuous flow systems to ensure consistent production quality .

Chemical Reactions Analysis

Types of Reactions

Methyl 1,5,6,7-tetrahydrocyclopenta[4,5]thieno[3,2-b]pyrrole-2-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions often involve controlled temperatures and pH to ensure the desired reaction pathway .

Major Products

The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or aldehyde derivative, while substitution could introduce alkyl or aryl groups .

Scientific Research Applications

Methyl 1,5,6,7-tetrahydrocyclopenta[4,5]thieno[3,2-b]pyrrole-2-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 1,5,6,7-tetrahydrocyclopenta[4,5]thieno[3,2-b]pyrrole-2-carboxylate involves its interaction with specific molecular targets. These targets can include enzymes, receptors, or other proteins within biological systems. The compound’s structure allows it to fit into binding sites, potentially inhibiting or activating biological pathways .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other heterocyclic molecules such as:

Uniqueness

What sets Methyl 1,5,6,7-tetrahydrocyclopenta[4,5]thieno[3,2-b]pyrrole-2-carboxylate apart is its fused ring system, which can confer unique biological activities and chemical reactivity. This makes it a valuable compound for research and industrial applications .

Properties

IUPAC Name

methyl 7-thia-3-azatricyclo[6.3.0.02,6]undeca-1(8),2(6),4-triene-4-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11NO2S/c1-14-11(13)7-5-9-10(12-7)6-3-2-4-8(6)15-9/h5,12H,2-4H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXMVAYSAFKUALX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC2=C(N1)C3=C(S2)CCC3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11NO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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